molecular formula C24H21NO4 B11391349 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11391349
M. Wt: 387.4 g/mol
InChI Key: WDPRCRVALGYMCL-UHFFFAOYSA-N
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Description

10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that includes a chromeno oxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-component reactions. One efficient method is the one-pot condensation of aromatic aldehyde, ammonium acetate, substituted amides, and 4-hydroxy coumarin . This method is advantageous due to its high yield and the absence of intermediate formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one stands out due to its specific substitution pattern and the presence of a methoxybenzyl group.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

10-[(4-methoxyphenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H21NO4/c1-15-22-17(11-21-19-5-3-4-6-20(19)24(26)29-23(15)21)13-25(14-28-22)12-16-7-9-18(27-2)10-8-16/h3-11H,12-14H2,1-2H3

InChI Key

WDPRCRVALGYMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=C(C=C5)OC

Origin of Product

United States

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